![molecular formula C42H39O4P B101261 Tris[4-(1-phenylethyl)phenyl] phosphate CAS No. 16960-08-0](/img/structure/B101261.png)
Tris[4-(1-phenylethyl)phenyl] phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tris[4-(1-phenylethyl)phenyl] phosphate, also known as TPPP, is a flame retardant commonly used in various industries, including electronics, textiles, and construction. TPPP is a halogen-free alternative to traditional flame retardants, which are known to be harmful to the environment and human health.
科学的研究の応用
Tris[4-(1-phenylethyl)phenyl] phosphate has been extensively studied for its flame-retardant properties and has been found to be effective in reducing the flammability of various materials, including plastics, textiles, and coatings. Tris[4-(1-phenylethyl)phenyl] phosphate has also been investigated for its potential use as a flame retardant in lithium-ion batteries, which are known to be prone to thermal runaway and fire hazards.
作用機序
Tris[4-(1-phenylethyl)phenyl] phosphate acts as a flame retardant by releasing phosphorus-containing radicals upon exposure to heat, which react with the free radicals generated during combustion to form stable, non-flammable species. This mechanism effectively interrupts the chain reaction of combustion, preventing the spread of fire.
Biochemical and Physiological Effects
There is limited research on the biochemical and physiological effects of Tris[4-(1-phenylethyl)phenyl] phosphate. However, some studies have suggested that Tris[4-(1-phenylethyl)phenyl] phosphate may have endocrine-disrupting effects, affecting the reproductive and thyroid systems of animals. Further research is needed to fully understand the potential health risks associated with Tris[4-(1-phenylethyl)phenyl] phosphate exposure.
実験室実験の利点と制限
Tris[4-(1-phenylethyl)phenyl] phosphate has several advantages as a flame retardant for lab experiments, including its high thermal stability, low toxicity, and compatibility with various materials. However, Tris[4-(1-phenylethyl)phenyl] phosphate has some limitations, such as its relatively high cost compared to other flame retardants and its potential environmental and health risks.
将来の方向性
There are several future directions for research on Tris[4-(1-phenylethyl)phenyl] phosphate and its applications. One area of interest is the development of more efficient synthesis methods for Tris[4-(1-phenylethyl)phenyl] phosphate, which could reduce its production costs. Another area of research is the investigation of the potential health and environmental risks associated with Tris[4-(1-phenylethyl)phenyl] phosphate exposure, which could inform regulations on its use. Finally, there is a need for research on the performance of Tris[4-(1-phenylethyl)phenyl] phosphate in real-world applications, such as in electronics and textiles, to determine its effectiveness and safety.
合成法
Tris[4-(1-phenylethyl)phenyl] phosphate can be synthesized by a one-pot reaction between triphenyl phosphate and 1-phenylethyl bromide in the presence of a palladium catalyst. The reaction takes place in a solvent, such as dimethylformamide, at elevated temperatures and under an inert atmosphere. The resulting product is then purified by column chromatography to obtain Tris[4-(1-phenylethyl)phenyl] phosphate with high purity.
特性
CAS番号 |
16960-08-0 |
|---|---|
製品名 |
Tris[4-(1-phenylethyl)phenyl] phosphate |
分子式 |
C42H39O4P |
分子量 |
638.7 g/mol |
IUPAC名 |
tris[4-(1-phenylethyl)phenyl] phosphate |
InChI |
InChI=1S/C42H39O4P/c1-31(34-13-7-4-8-14-34)37-19-25-40(26-20-37)44-47(43,45-41-27-21-38(22-28-41)32(2)35-15-9-5-10-16-35)46-42-29-23-39(24-30-42)33(3)36-17-11-6-12-18-36/h4-33H,1-3H3 |
InChIキー |
LVNYEUXPFPQSNE-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)C2=CC=C(C=C2)OP(=O)(OC3=CC=C(C=C3)C(C)C4=CC=CC=C4)OC5=CC=C(C=C5)C(C)C6=CC=CC=C6 |
正規SMILES |
CC(C1=CC=CC=C1)C2=CC=C(C=C2)OP(=O)(OC3=CC=C(C=C3)C(C)C4=CC=CC=C4)OC5=CC=C(C=C5)C(C)C6=CC=CC=C6 |
その他のCAS番号 |
16960-08-0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



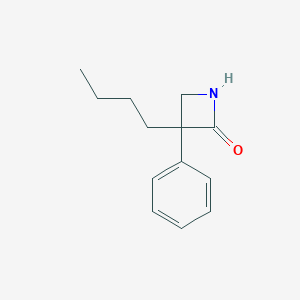
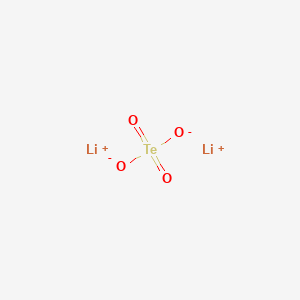
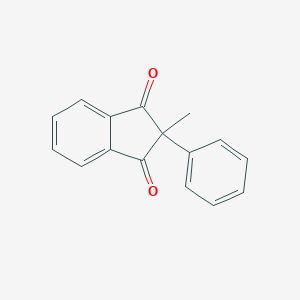


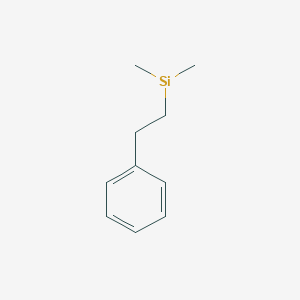
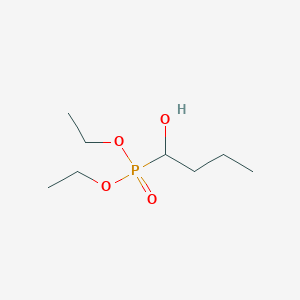
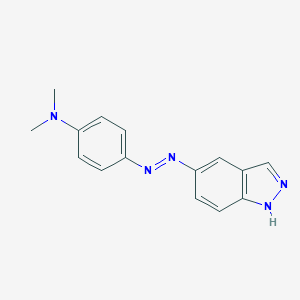
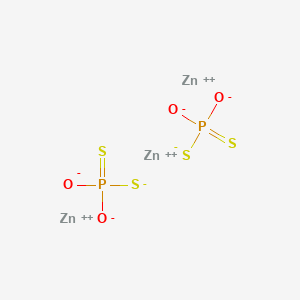
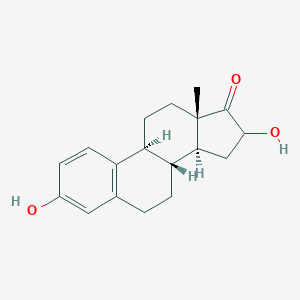


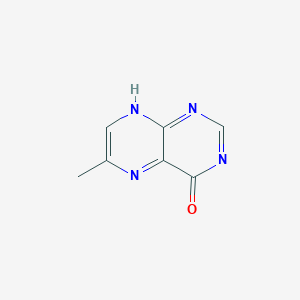
![N2-[(1-[1,1'-biphenyl]-4-yl-1-methylethoxy)carbonyl]-L-asparagine](/img/structure/B101207.png)